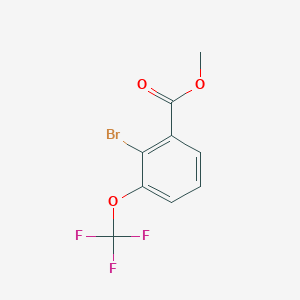

Methyl 2-bromo-3-(trifluoromethoxy)benzoate

Beschreibung

Methyl 2-bromo-3-(trifluoromethoxy)benzoate is a halogenated aromatic ester characterized by a bromine atom at the 2-position, a trifluoromethoxy (-OCF₃) group at the 3-position, and a methyl ester at the carbonyl position. This compound belongs to the benzoate ester family, widely utilized in pharmaceutical and agrochemical synthesis due to the electronic effects of its substituents. The bromine and trifluoromethoxy groups enhance electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions and functional group transformations .

Eigenschaften

CAS-Nummer |

1159512-47-6 |

|---|---|

Molekularformel |

C9H6BrF3O3 |

Molekulargewicht |

299.04 g/mol |

IUPAC-Name |

methyl 2-bromo-3-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(7(5)10)16-9(11,12)13/h2-4H,1H3 |

InChI-Schlüssel |

MSYCBVWTKMSLJH-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-Brom-3-(Trifluormethoxy)benzoat erfolgt typischerweise durch Bromierung von Methyl-3-(Trifluormethoxy)benzoat. Die Reaktion wird unter kontrollierten Bedingungen mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid durchgeführt. Die Reaktion wird in der Regel in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform bei niedrigen Temperaturen durchgeführt, um eine selektive Bromierung an der gewünschten Position am Benzolring zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Methyl-2-Brom-3-(Trifluormethoxy)benzoat erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-Brom-3-(Trifluormethoxy)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Bromatom kann unter geeigneten Bedingungen durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Das Bromatom kann reduziert werden, um die entsprechende hydrierte Verbindung zu bilden.

Gängige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiolate oder Alkoxide in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF).

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Medien.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Bildung von substituierten Benzoaten mit verschiedenen funktionellen Gruppen.

Oxidation: Bildung von Carbonsäuren oder anderen oxidierten Derivaten.

Reduktion: Bildung von hydrierten Benzoaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-Brom-3-(Trifluormethoxy)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Bromatom und die Trifluormethoxygruppe tragen zu seiner Reaktivität und Bindungsaffinität bei. Die Verbindung kann die Enzymaktivität hemmen, indem sie kovalente Bindungen mit Resten im aktiven Zentrum bildet oder den Zugang des Substrats blockiert. Die Trifluormethoxygruppe verstärkt seine Lipophilie, wodurch es biologische Membranen durchdringen und intrazelluläre Zielstrukturen erreichen kann.

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethoxy group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Positional Isomerism : Substitution patterns significantly alter electronic properties. For example, trifluoromethoxy at the 3-position (target) vs. 5-position ( analog) affects steric hindrance and resonance effects .

- Functional Group Diversity : Bromine’s electronegativity contrasts with the electron-withdrawing nitro () or electron-donating benzamido () groups, influencing reactivity in Suzuki couplings or nucleophilic substitutions .

Example Syntheses:

Comparison :

Physicochemical Properties

Data extrapolated from structural analogs and alkyl benzoate trends ():

Notes:

- The trifluoromethoxy and bromine groups increase molecular weight and lipophilicity compared to methyl benzoate, reducing aqueous solubility .

- Steric effects from the 3-position -OCF₃ may lower melting points relative to para-substituted analogs .

Reactivity:

- Electrophilic Aromatic Substitution : Bromine deactivates the ring but directs incoming electrophiles to the 4- or 6-position.

- Nucleophilic Displacement : Bromine at 2-position is susceptible to substitution (e.g., Suzuki coupling) .

Biologische Aktivität

Methyl 2-bromo-3-(trifluoromethoxy)benzoate is an organic compound notable for its unique structural features, which include a bromine atom and a trifluoromethoxy group attached to a benzoate moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C10H7BrF3O3

- Molecular Weight : Approximately 299.04 g/mol

- Structure : The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can inhibit enzyme activity through covalent bonding with active site residues, altering biological functions. This mechanism is particularly valuable in drug design, where specificity and potency are paramount.

- Receptor Binding : The lipophilic nature of the trifluoromethoxy group allows the compound to interact effectively with hydrophobic regions of biological molecules, enhancing its binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, studies have demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-15 (colon cancer), with IC50 values indicating effective cytotoxicity. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of specific kinases involved in cancer progression revealed that this compound effectively inhibited VEGFR-2 activity, a critical target in angiogenesis. The compound demonstrated an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, including MSSA and MRSA. Results indicated that it exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, supporting its use as an antimicrobial agent.

Research Findings Summary

| Biological Activity | Target | IC50/MIC Values |

|---|---|---|

| Antimicrobial | MSSA | 8.7 µM |

| MRSA | 17.3 µM | |

| Anticancer | MCF-7 (breast cancer) | IC50 ~ 18 µM |

| HCT-15 (colon cancer) | IC50 ~ 16 µM | |

| Enzyme Inhibition | VEGFR-2 | IC50 ~ 0.56 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.